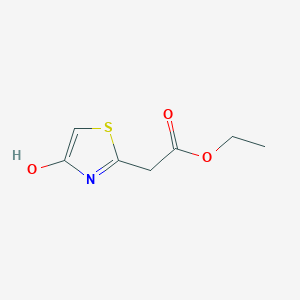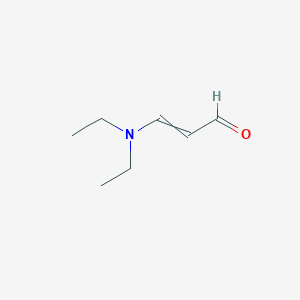
3-Diethylamino-2-propenal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Diethylamino-2-propenal, also known as DEAP, is an organic compound that belongs to the family of aldehydes. It is a yellow liquid with a pungent odor and is commonly used in the field of organic chemistry as a reagent for various chemical reactions. The compound is also used in scientific research for its unique properties and potential applications.
Mécanisme D'action
The mechanism of action of 3-Diethylamino-2-propenal is not fully understood, but it is believed to involve the formation of a Schiff base intermediate. The compound reacts with various nucleophiles, such as amino acids and metal ions, to form a stable complex. The complex exhibits strong fluorescence properties, which can be used for the detection and quantification of the analyte.
Effets Biochimiques Et Physiologiques
3-Diethylamino-2-propenal has not been extensively studied for its biochemical and physiological effects. However, it has been shown to exhibit cytotoxic properties in certain cell lines. The compound also exhibits moderate antimicrobial activity against various bacterial strains.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 3-Diethylamino-2-propenal is its ease of synthesis and availability. The compound is also relatively stable and exhibits strong fluorescence properties, which makes it an ideal candidate for various laboratory experiments. However, 3-Diethylamino-2-propenal has certain limitations, such as its toxicity and potential for side reactions. The compound also exhibits limited solubility in aqueous solutions, which can limit its applications in certain experiments.
Orientations Futures
There are several potential future directions for research on 3-Diethylamino-2-propenal. One area of interest is the development of new materials, such as polymers and nanoparticles, using 3-Diethylamino-2-propenal as a building block. Another area of interest is the development of new fluorescence sensing methods using 3-Diethylamino-2-propenal as a probe. Finally, the potential applications of 3-Diethylamino-2-propenal in the field of medicine, such as in the development of new drugs or diagnostic tools, warrant further investigation.
Méthodes De Synthèse
3-Diethylamino-2-propenal can be synthesized through the reaction of diethylamine and acrolein. The reaction takes place in the presence of a catalyst, such as hydrochloric acid, and results in the formation of 3-Diethylamino-2-propenal as the main product. The synthesis of 3-Diethylamino-2-propenal is a relatively simple and straightforward process, which makes it a popular choice for laboratory experiments.
Applications De Recherche Scientifique
3-Diethylamino-2-propenal has been extensively studied for its potential applications in various fields of science. One of the most promising applications of 3-Diethylamino-2-propenal is in the field of fluorescence sensing. 3-Diethylamino-2-propenal exhibits strong fluorescence properties, which makes it an ideal candidate for the detection of various analytes, including metal ions and amino acids. The compound has also been studied for its potential use in the development of new materials, such as polymers and nanoparticles.
Propriétés
IUPAC Name |
3-(diethylamino)prop-2-enal |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO/c1-3-8(4-2)6-5-7-9/h5-7H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDNUNBYFDWXUDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C=CC=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20342378 |
Source


|
| Record name | 3-DIETHYLAMINO-2-PROPENAL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20342378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Diethylamino-2-propenal | |
CAS RN |
13070-22-9 |
Source


|
| Record name | 3-DIETHYLAMINO-2-PROPENAL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20342378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6H-Indolo[2,3-b]quinoxaline](/img/structure/B181886.png)




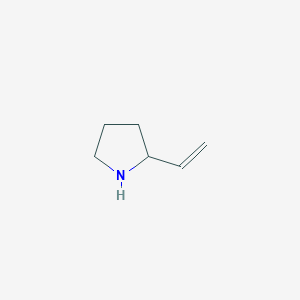

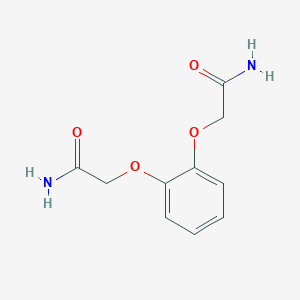
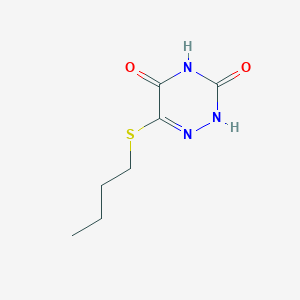
![2-methyl-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B181900.png)
![[1,2,4]Triazolo[4,3-a]quinoline-1-thiol](/img/structure/B181905.png)
![N-[[5-(acetamidomethyl)-2,4-dimethylphenyl]methyl]acetamide](/img/structure/B181907.png)
![[(8R,9S,10R,13S,14S)-10,13-dimethyl-2,7,8,9,11,12,14,15-octahydro-1H-cyclopenta[a]phenanthren-17-yl] trifluoromethanesulfonate](/img/structure/B181908.png)
